aminehydrochloride](/img/structure/B13611292.png)
[(2,2-Dimethylcyclopentyl)methyl](methyl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-dimethylcyclopentyl)methylamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by a cyclopentane ring substituted with two methyl groups and a methylamine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its stability and solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethylcyclopentyl)methylamine hydrochloride typically involves the reductive amination of [(2,2-dimethylcyclopentyl)methyl]amine with formaldehyde and hydrogen chloride. The reaction is carried out under mild conditions using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
On an industrial scale, the production of (2,2-dimethylcyclopentyl)methylamine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2,2-dimethylcyclopentyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(2,2-dimethylcyclopentyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of amine metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mecanismo De Acción
The mechanism of action of (2,2-dimethylcyclopentyl)methylamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can modulate biochemical pathways. Its molecular targets include various enzymes involved in amine metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylamine: Similar structure but lacks the dimethyl substitution.
Methylcyclopentylamine: Similar but with a different substitution pattern.
Dimethylcyclopentylamine: Lacks the methylamine group.
Uniqueness
(2,2-dimethylcyclopentyl)methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the cyclopentane ring and the methylamine group makes it a versatile compound in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C9H20ClN |
|---|---|
Peso molecular |
177.71 g/mol |
Nombre IUPAC |
1-(2,2-dimethylcyclopentyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-9(2)6-4-5-8(9)7-10-3;/h8,10H,4-7H2,1-3H3;1H |
Clave InChI |
STBWHERZVFBAPT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1CNC)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


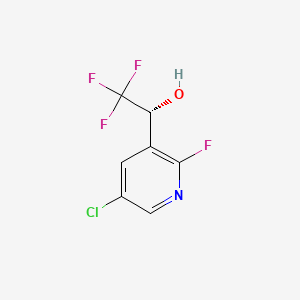
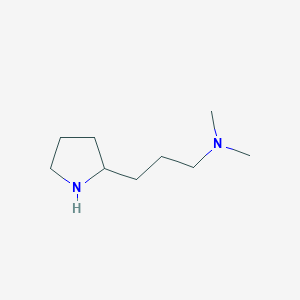

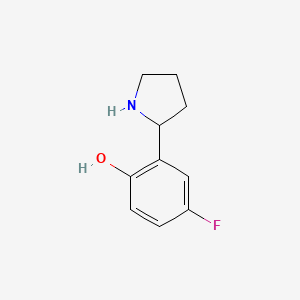
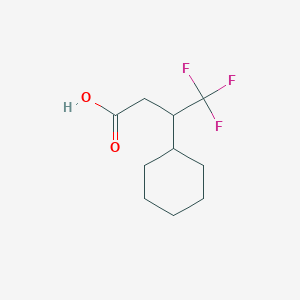
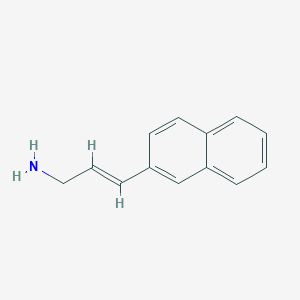
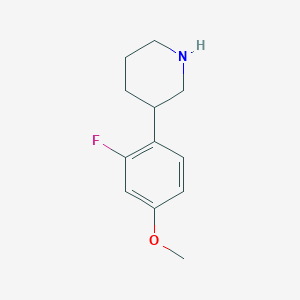
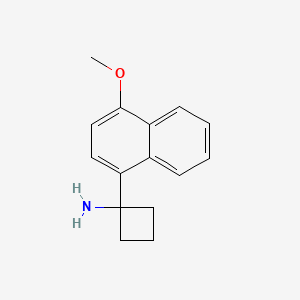
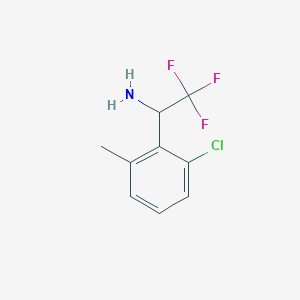
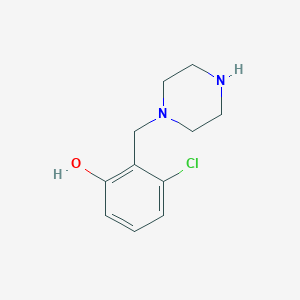
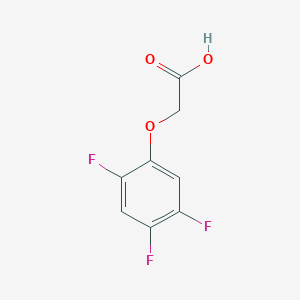
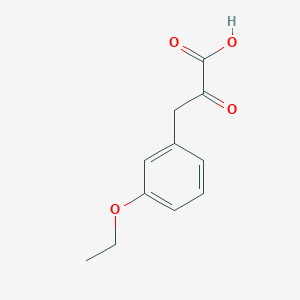
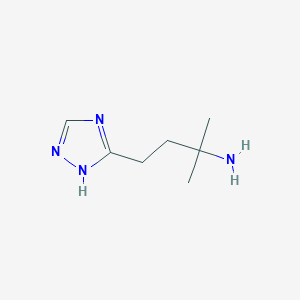
![2-[(3-Methylazetidin-3-yl)oxy]pyridine](/img/structure/B13611296.png)
